2-tert-Butyldimethylsiloxybut-3-yne is an organic compound with the molecular formula and a molecular weight of 184.35 g/mol. It is classified as a siloxane derivative, characterized by the presence of a tert-butyldimethylsiloxy group and an alkyne functional group. This compound is notable for its applications in organic synthesis and material science, particularly in the development of silicon-based compounds.
This compound can be sourced from various chemical suppliers, including BenchChem, which lists it under the identifier 125494-93-1. It falls under the category of organosilicon compounds, specifically those containing silicon-oxygen bonds, which are essential in many industrial applications due to their unique properties.
The synthesis of 2-tert-Butyldimethylsiloxybut-3-yne commonly involves the reaction of (S)-(-)-3-butyn-2-ol with tert-butyldimethylsilyl chloride. This reaction typically requires a base such as imidazole to facilitate the nucleophilic substitution process.
2-tert-Butyldimethylsiloxybut-3-yne can participate in several chemical reactions:
The mechanism of action for 2-tert-Butyldimethylsiloxybut-3-yne involves its interaction with various molecular targets:
These interactions enable the compound to modulate various biochemical processes and pathways, making it valuable in both research and industrial applications.
Quantitative analyses often reveal that this compound exhibits unique reactivity patterns compared to other siloxanes due to its alkyne functionality.
2-tert-Butyldimethylsiloxybut-3-yne has diverse applications across various scientific fields:
This compound's unique structural features and reactivity make it a valuable asset in both academic research and industrial applications, highlighting its importance in advancing chemical science and technology.
Metal-catalyzed silylation represents a cornerstone methodology for introducing silicon-based protecting groups to alkynes, with specific relevance to synthesizing 2-tert-butyldimethylsiloxybut-3-yne. Platinum-based catalysts demonstrate exceptional efficacy in mediating silyl group transfer to acetylenic substrates. Recent advances have revealed that Pt(PPh₃)₄ (tetrakis(triphenylphosphine)platinum(0)) and Pt₂(dvs)₃ (Karstedt's catalyst) enable highly selective mono-silylation of terminal alkynes under optimized conditions (100°C, toluene solvent, 18-hour reaction time) [2]. These catalysts facilitate cis-addition across triple bonds with regioselectivity governed by steric and electronic factors, achieving isolated yields of 76–95% for silylated enyne products [2].
The reaction mechanism involves oxidative addition of the silane reagent to the platinum center, followed by alkyne insertion and reductive elimination. Catalyst selection critically influences regioselectivity – bulkier ligands favor terminal silylation, while electron-deficient systems promote internal addition. For 2-tert-butyldimethylsiloxybut-3-yne synthesis, Pt(PPh₃)₄ proves optimal due to its ability to accommodate the steric demands of the tert-butyldimethylsilyl (TBDMS) group while maintaining high chemoselectivity [2]. Alternative catalysts including RhCl(PPh₃)₃ and [Ir(cod)Cl]₂ often exhibit inferior selectivity, generating complex mixtures of mono- and bis-silylated products alongside allene derivatives [2].
Table 1: Catalyst Performance in Alkyne Silylation Reactions
Catalyst System | Temperature (°C) | Solvent | Reaction Time (h) | Isolated Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
Pt(PPh₃)₄ | 100 | Toluene | 18 | 76–95 | 85–99 |
Pt₂(dvs)₃ | 100 | Toluene | 18 | 81–93 | 81–95 |
RhCl(PPh₃)₃ | 80 | THF | 24 | 40–65 | 60–75 |
[Ir(cod)Cl]₂ | 100 | Toluene | 18 | 55–70 | 70–82 |
Flow microreactor technology presents transformative opportunities for enhancing the introduction of TBDMS groups to sensitive alkynol precursors. Although conventional batch synthesis of 2-tert-butyldimethylsiloxybut-3-yne employs imidazole-promoted nucleophilic substitution, this approach faces limitations in exothermic management and byproduct formation. Microreactor systems address these challenges through enhanced heat transfer efficiency (superior surface-to-volume ratios) and precise residence time control, enabling reaction optimization unattainable in batch reactors .
Theoretical modeling indicates that microreactors could achieve near-complete conversion of (S)-(-)-3-Butyn-2-ol within seconds compared to hours required in batch processes, while suppressing undesirable alkyne deprotonation or disilylation byproducts. Key parameters for optimization include:
Preliminary data suggest potential yield improvements from conventional 85–90% to 95–98% with simultaneous reduction of imidazole hydrochloride byproduct formation by 40–60%. Solvent-free operation becomes feasible through segmented flow approaches, enhancing sustainability metrics while maintaining reaction efficiency [6].
Achieving chemoselective protection of the hydroxyl group in (S)-(-)-3-Butyn-2-ol while preserving the alkyne functionality requires strategic reagent selection and reaction condition optimization. The synthesis of 2-tert-butyldimethylsiloxybut-3-yne exemplifies this challenge, as both functional groups demonstrate nucleophilic character. The established protocol employs imidazole as a non-nucleophilic base to generate the alkoxide in situ while preventing alkyne deprotonation, followed by TBDMSCl addition at 0–25°C [6].
Critical considerations for chemoselectivity include:
The success of this strategy is evidenced by the commercial availability of 2-tert-butyldimethylsiloxybut-3-yne with purity exceeding 98% and alkyne functionality intact, as confirmed by FT-IR spectroscopy (C≡C stretch at 2110–2140 cm⁻¹) and ¹³C NMR spectroscopy (δ 70–85 ppm) [4]. Alternative protection reagents including triisopropylsilyl (TIPS) chlorides show reduced efficiency due to steric hindrance at the secondary alcohol center, yielding only 60–75% protected product under identical conditions [6].
The chiral integrity of 2-tert-butyldimethylsiloxybut-3-yne derives exclusively from its precursor, (S)-(-)-3-Butyn-2-ol (CAS# 2914-69-4), which serves as a configurationally stable chiral auxiliary during silylation. This enantiomerically pure building block (98% ee) is synthesized through enzymatic resolution or asymmetric reduction of 3-butyn-2-one, preserving stereochemical fidelity throughout subsequent transformations [6]. The silylation reaction proceeds with complete retention of configuration at the chiral center since the reaction mechanism involves nucleophilic substitution at silicon rather than carbon:
$$(S)-3\text{-Butyn-2-ol} + tBuMe_2SiCl \xrightarrow[\text{DMF}]{\text{imidazole}} (S)-2\text{-tert-butyldimethylsiloxybut-3-yne} + \text{HCl}$$
Crucially, the reaction occurs through an SN2-type mechanism at the silicon atom of TBDMSCl, leaving the chiral carbon center (C2) untouched. Analytical verification via chiral HPLC (Chiralcel OD-H column, hexane:iPrOH 95:5) confirms enantiomeric excess preservation >98% during protection [6]. The absolute (S)-configuration of the precursor alcohol is maintained in the final product, as evidenced by consistent negative optical rotation values ([α]20D = -15.2° for precursor vs. -11.8° for TBDMS-protected product) [6].
Table 2: Chiral Precursors for Stereoselective Synthesis of 2-tert-Butyldimethylsiloxybut-3-yne
Precursor Compound | CAS Number | Molecular Formula | Enantiomeric Excess (%) | Optical Rotation [α]20D | Configuration |
---|---|---|---|---|---|
(S)-(-)-3-Butyn-2-ol | 2914-69-4 | C4H6O | 98 | -15.2° (neat) | S |
TBDMS-Cl | 18162-48-6 | C6H15ClSi | N/A | N/A | N/A |
2-tert-Butyldimethylsiloxybut-3-yne | 125494-93-1 | C10H20OSi | >98 | -11.8° (c=1, CHCl3) | S |
Scale-up procedures demonstrate that the stereochemical integrity remains uncompromised at kilogram-scale production, provided anhydrous conditions are maintained to prevent racemization through acid-catalyzed cleavage. The TBDMS group functions solely as a protecting group with no influence on the existing chiral center, making this pathway indispensable for synthesizing enantiopure intermediates for pharmaceutical applications such as helical polyacetylene precursors and silicon-containing biologics [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3